molecular formula C18H18N4O2S2 B2805778 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 872988-16-4

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2805778
CAS No.: 872988-16-4
M. Wt: 386.49
InChI Key: KIJQPKRZQNNYFT-UHFFFAOYSA-N
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Description

2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiazole and pyridazine rings. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and ensure the safety of the production environment.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific type of reaction depends on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand cellular processes.

  • Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.

  • Industry: It can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-phenylacetamide

  • 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide

  • 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide

Uniqueness: This compound is unique due to its specific substitution pattern on the phenyl ring and the presence of the methoxy group, which can influence its chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S2/c1-11-18(26-12(2)19-11)15-8-9-17(22-21-15)25-10-16(23)20-13-4-6-14(24-3)7-5-13/h4-9H,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJQPKRZQNNYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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